molecular formula C5H5ClN2S B1280939 3-Aminothiophene-2-carbonitrile hydrochloride CAS No. 122805-71-4

3-Aminothiophene-2-carbonitrile hydrochloride

Cat. No.: B1280939
CAS No.: 122805-71-4
M. Wt: 160.63 g/mol
InChI Key: RQZAAUNYCXWCFO-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carbonitrile hydrochloride is an organic compound with the molecular formula C5H5ClN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Mechanism of Action

Target of Action

Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it is plausible that 3-Aminothiophene-2-carbonitrile hydrochloride may interact with a range of biological targets.

Mode of Action

Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound interacts with its targets in a manner that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Based on the known pharmacological properties of thiophene derivatives , it can be inferred that this compound may influence a variety of biochemical pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis.

Result of Action

Based on the known activities of thiophene derivatives , it is plausible that this compound could induce a range of effects at the molecular and cellular levels, potentially influencing cell proliferation, inflammatory responses, microbial growth, vascular function, and lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothiophene-2-carbonitrile hydrochloride typically involves the reaction of 3-aminothiophene-2-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

3-Aminothiophene-2-carbonitrile+Hydrochloric Acid3-Aminothiophene-2-carbonitrile Hydrochloride\text{3-Aminothiophene-2-carbonitrile} + \text{Hydrochloric Acid} \rightarrow \text{this compound} 3-Aminothiophene-2-carbonitrile+Hydrochloric Acid→3-Aminothiophene-2-carbonitrile Hydrochloride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols); reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

3-Aminothiophene-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

  • 2-Aminothiophene-3-carbonitrile
  • 3-Aminothiophene-2-carboxamide
  • 2-Thiophenemethylamine

Comparison: 3-Aminothiophene-2-carbonitrile hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-aminothiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S.ClH/c6-3-5-4(7)1-2-8-5;/h1-2H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZAAUNYCXWCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480594
Record name 3-Aminothiophene-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122805-71-4
Record name 3-Aminothiophene-2-carbonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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